What is the chemical structure of 5,8-Dihydro-7(6H)-isoquinolinone
What is the chemical structure of 5,8-Dihydro-7(6H)-isoquinolinone
The Definitive Technical Guide to 5,8-Dihydro-7(6H)-isoquinolinone: Structural Profiling, Synthesis, and Scaffold Applications
Executive Summary
In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, partially saturated frameworks is a proven strategy to improve the physicochemical properties of drug candidates—specifically by increasing the fraction of sp3-hybridized carbons ( Fsp3 ). 5,8-Dihydro-7(6H)-isoquinolinone (also known as 5,6,7,8-tetrahydroisoquinolin-7-one) represents a privileged bicyclic scaffold that perfectly embodies this design philosophy.
By fusing a planar, electron-deficient pyridine ring with a saturated cyclohexanone ring, this molecule provides a rigid 3D vector for pharmacophore projection. The basic pyridine nitrogen serves as an excellent hydrogen-bond acceptor and salt-bridge anchor (critical for kinase hinge-binding and GPCR modulation), while the C7 ketone offers an orthogonal, highly reactive handle for downstream functionalization. This whitepaper provides a comprehensive technical breakdown of its structural properties, a self-validating synthetic methodology, and its application in drug discovery.
Structural & Physicochemical Profiling
Understanding the intrinsic properties of 5,8-Dihydro-7(6H)-isoquinolinone is essential for predicting its behavior in both synthetic workflows and biological systems[1].
Unlike its isomers (the 5-oxo and 8-oxo derivatives), the ketone at the 7-position is non-benzylic. This is a critical structural distinction: benzylic ketones are highly prone to enolization that extends conjugation into the pyridine ring, making them susceptible to spontaneous oxidation and aromatization into isoquinolinols. The C7 ketone is insulated from the aromatic system by the sp3-hybridized C6 and C8 carbons, granting the scaffold superior thermodynamic stability during harsh downstream cross-coupling or reductive amination conditions.
Table 1: Core Physicochemical Properties
| Property | Value | Significance in Drug Design |
| IUPAC Name | 6,8-dihydro-5H-isoquinolin-7-one | Standardized nomenclature for regulatory filings. |
| CAS Number | 228271-52-1 | Primary identifier for commercial sourcing. |
| Molecular Formula | C9H9NO | Indicates a high degree of saturation vs. isoquinoline. |
| Molecular Weight | 147.17 g/mol | Low MW allows for extensive downstream elaboration (Lead-like). |
| Topological Polar Surface Area (TPSA) | 30.0 Ų | Excellent membrane permeability; highly CNS-penetrant. |
| Computed XLogP3 | 0.5 | Optimal lipophilicity for aqueous solubility and oral bioavailability. |
The De Novo Annulation Pathway (Synthesis)
Because direct oxidation of 5,6,7,8-tetrahydroisoquinoline selectively targets the benzylic C5 and C8 positions, the C7 ketone must be constructed via a bottom-up annulation strategy[2]. The most robust, scalable, and self-validating method is the Thorpe-Ziegler Cyclization starting from a commercially available 3,4-disubstituted pyridine precursor[3].
Experimental Protocol
The following three-step workflow leverages orthogonal reaction conditions to drive the synthesis forward with high fidelity.
Step 1: Cyanation via SN2 Displacement
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Reagents: 3,4-bis(bromomethyl)pyridine hydrobromide (1.0 eq)[4], Sodium Cyanide (2.5 eq), Anhydrous DMF.
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Procedure: Dissolve the dibromide precursor in anhydrous DMF and cool to 0 °C. Add NaCN portion-wise under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with ice water and extract with Ethyl Acetate.
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Causality: DMF is strictly chosen as a polar aprotic solvent. It aggressively solvates the sodium cations while leaving the cyanide anions unsolvated and highly nucleophilic. This ensures a rapid, double SN2 displacement while suppressing competing E2 elimination pathways.
Step 2: Thorpe-Ziegler Cyclization
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Reagents: 3,4-bis(cyanomethyl)pyridine (1.0 eq), Potassium tert-butoxide ( t -BuOK) (1.2 eq), Anhydrous THF.
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Procedure: Prepare a highly dilute solution of the dinitrile intermediate in THF (0.05 M) at 0 °C. Slowly add t -BuOK. Stir for 4 hours, then quench with saturated aqueous NH4Cl .
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Causality: High dilution is mathematically required to favor intramolecular cyclization over intermolecular polymerization. t -BuOK is utilized because its severe steric encumbrance prevents it from acting as a nucleophile (which would attack the nitrile carbon); instead, it acts purely as a base to deprotonate the acidic α -proton, initiating the cyclization to form a cyclic enaminonitrile intermediate.
Step 3: Hydrolysis and Decarboxylation
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Reagents: 6M Aqueous HCl.
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Procedure: Suspend the crude enaminonitrile intermediate in 6M HCl and heat to reflux (100 °C) for 16 hours. Cool to 0 °C, neutralize carefully with NaOH to pH 7.5, and extract with Dichloromethane.
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Causality: This step is a self-driving thermodynamic sink. The harsh aqueous acid performs three sequential functions: (1) it hydrolyzes the enamine to a ketone, (2) it hydrolyzes the nitrile to a carboxylic acid to form a β -keto acid, and (3) the reflux temperature provides the activation energy necessary for spontaneous thermal decarboxylation, permanently trapping the molecule as the target 5,8-Dihydro-7(6H)-isoquinolinone.
Caption: Step-by-step synthetic workflow for 5,8-Dihydro-7(6H)-isoquinolinone via Thorpe-Ziegler annulation.
Scaffold Applications and Downstream Functionalization
The true value of 5,8-Dihydro-7(6H)-isoquinolinone lies in its orthogonal reactivity. The molecule possesses two distinct functional poles that can be manipulated independently without requiring complex protecting-group strategies.
Table 2: Comparative Reactivity of THIQ-ones
| Isomer | Ketone Position | Stability Profile | Primary Synthetic Utility |
| 5-oxo | Benzylic | Low (Prone to aromatization) | Precursor to fully aromatic isoquinolines. |
| 7-oxo | Non-Benzylic | High (Stable to cross-coupling) | Spirocycles, complex reductive aminations. |
| 8-oxo | Benzylic | Moderate (Sterically hindered by N) | Directed C-H activation at the pyridine ring. |
Functionalization Logic
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The C7 Ketone (Electrophilic Pole): The ketone is highly accessible and ideal for reductive amination with primary or secondary amines using sodium triacetoxyborohydride ( NaBH(OAc)3 ). Furthermore, it serves as a perfect anchoring point for spirocycle formation. Reacting the C7 ketone with bifunctional reagents (e.g., 2-aminoethanethiol) rapidly yields spiro-thiazolidine derivatives, creating highly complex, patentable chemical space.
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The Pyridine Ring (Nucleophilic/Basic Pole): The pyridine nitrogen can be utilized to form stable, water-soluble salts (e.g., hydrochlorides or mesylates) to drastically improve formulation pharmacokinetics. Additionally, the electron-deficient nature of the pyridine ring allows for late-stage, Iridium-catalyzed C-H borylation or Palladium-catalyzed cross-coupling if pre-halogenated.
Caption: Downstream functionalization pathways leveraging the orthogonal reactivity of the scaffold.
References
- 5,8-Dihydro-7(6H)-isoquinolinone | C9H9NO | CID 20448181 - PubChem.
- Pyridine, 3,4-bis(bromomethyl)- | 917476-26-7 | Benchchem. Benchchem.
- US20200123134A1 - Pyridazinones as parp7 inhibitors.
- Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines.
Sources
- 1. 5,8-Dihydro-7(6H)-isoquinolinone | C9H9NO | CID 20448181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine, 3,4-bis(bromomethyl)- | 917476-26-7 | Benchchem [benchchem.com]
- 4. US20200123134A1 - Pyridazinones as parp7 inhibitors - Google Patents [patents.google.com]
